Tremetone
Overview
Description
Tremetone is a naturally occurring compound found in plants such as white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). It is a constituent of the toxic compound tremetol, which is known to cause milk sickness in humans and trembles in livestock . This compound is a ketone and is the main constituent of at least eleven chemically related substances in tremetol .
Preparation Methods
Tremetone was first synthesized in July 1963 by DeGraw, Bowen, and Bonner . The synthesis involves a four-step process, with the final dehydration step being accomplished by treatment with phosphoryl chloride and pyridine at 75°C . The synthesis had a 75% yield, but the final product was a racemate that would not suitably undergo chiral resolution, preventing the isolation of the natural levorotary enantiomer of this compound
Chemical Reactions Analysis
Tremetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tremetone has been studied for its toxicological effects, particularly in relation to milk sickness and livestock trembles . It has also been investigated for its potential gastroprotective activity. Studies have shown that certain derivatives of this compound, such as p-coumaroyloxythis compound, exhibit significant gastroprotective activity in animal models . Additionally, this compound and its derivatives have been used in research to understand the mechanisms of toxicity and to develop potential antidotes or treatments for poisoning.
Mechanism of Action
The mechanism by which tremetone exerts its toxic effects involves the inhibition of mitochondrial respiration. This compound interferes with the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in cellular damage and necrosis, particularly in muscle tissues. The molecular targets of this compound include various enzymes involved in oxidative phosphorylation.
Comparison with Similar Compounds
Tremetone is structurally related to other compounds found in tremetol, such as toxol (3-hydroxy-tremetone) . These compounds share similar toxicological properties and mechanisms of action. this compound is unique in its specific structure and the extent of its toxicity. Other similar compounds include:
Toxol: A hydroxylated derivative of this compound with similar toxic effects.
Dehydrothis compound: Another related compound found in tremetol with comparable toxicity.
This compound’s uniqueness lies in its specific chemical structure and its role as the primary toxic constituent of tremetol.
Properties
IUPAC Name |
1-(2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-6,13H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYUUQGGBNKRFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871910 | |
Record name | 1-[2-(Prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4976-25-4 | |
Record name | Tremetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.